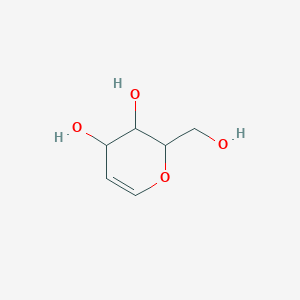

2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol

Description

Significance of d-Galactal in Carbohydrate Chemistry

d-Galactal is recognized as a versatile sugar alcohol with a significant role in various biochemical applications and carbohydrate chemistry research. It serves as an important building block for both solution- and solid-phase synthesis of oligosaccharides and glycosides, which are crucial in pharmaceuticals and biochemistry. Researchers utilize d-Galactal in studies related to carbohydrate chemistry and metabolism, providing insights into sugar-related biological processes.

Its ability to mimic natural sugars makes it a valuable tool for exploring cellular processes and developing new therapeutic strategies. For instance, d-Galactal and its derivatives have been investigated for their potential in designing ligands for carbohydrate-binding proteins, such as galectins. Studies have shown that d-Galactal itself can exhibit higher affinity for certain galectin domains, like galectin-8N, compared to methyl β-d-galactopyranoside, suggesting the endocyclic double bond plays a role in enhancing binding affinity. Derivatives of d-Galactal, particularly C-3 substituted benzimidazole (B57391) and quinoline (B57606) d-Galactal derivatives, have demonstrated improved affinity and selectivity for galectin-8N, indicating their potential as probes for pharmacological investigations and leads for antitumor and anti-inflammatory agents. X-ray structural analyses and quantum mechanical calculations have revealed specific orbital overlaps contributing to the high affinity and selectivity of these d-Galactal-derived ligands for galectin-8N.

The physical properties of d-Galactal are summarized in the following interactive data table:

Table 1: Physical Properties of d-Galactal

| Property | Value | Source |

| Melting Point | 99-103 °C | |

| Boiling Point | 325.5 ± 42.0 °C (Predicted) | |

| Density | 1.414 ± 0.06 g/cm³ (Predicted) | |

| Refractive Index | -22 ° (C=1.2, MeOH) | |

| Optical Activity | [α]22/D -21.5°, c = 1.2 in methanol (B129727) |

Recent research findings on the binding affinities of d-Galactal and its derivatives to galectin-8N are presented in the interactive data table below.

Table 2: Binding Affinities of d-Galactal and Derivatives for Galectin-8N

| Compound | Kd (μM) | Selectivity over Galectin-3 | Source |

| d-Galactal (Compound 3) | 180 | - | |

| d-Galactal-benzimidazole hybrid (6a) | 48 | 15-fold | |

| d-Galactal-benzimidazole hybrid (6c) | 46 | - | |

| d-Galactal-quinoline hybrid (9) | ~48 | - |

Historical Context of d-Galactal Research

The study of d-Galactal has a rich history within carbohydrate chemistry, evolving from early synthetic endeavors to its current applications in complex molecular design. The synthesis of d-Galactal was carried out by reacting D-galactose with various chemicals. Early investigations focused on the preparation of d-Galactal and its derivatives, such as 3,4,6-tri-O-acetyl-D-galactal.

Seminal work by researchers like R.U. Lemieux significantly contributed to understanding the reactivity of glycals, including d-Galactal. For instance, the reaction of 3,4,6-tri-O-acetyl-D-galactal with alcohols and phenols was shown to yield glycoside derivatives containing a 2,3-double bond. Allylic rearrangement reactions of 3,4,6-tri-O-acetyl-D-galactal in boiling acetic acid were also studied, leading to competing addition and rearrangement reactions and the formation of diene products.

A notable historical application of d-Galactal derivatives is in the synthesis of 2-amino-2-deoxyhexoses, such as D-galactosamine and D-talosamine, from tri-O-acetyl-D-galactal. These reactions typically involved the addition of nitrosyl chloride to the acetylated glycal, followed by conversion of the adduct to an acetylated 2-oximinohexose derivative and subsequent reduction to the amine. Another important reaction explored was the azidonitration of tri-O-acetyl-D-galactal, which produced 2-azido-1-nitrate addition products and provided a convenient source of D-galactosamine. The application of the oxo reaction to 3,4,6-tri-O-acetyl-D-galactal also led to the synthesis of new branched-chain carbohydrates. More recently, continuous flow chemistry methods have been developed for reactions like the azidophenylselenylation of 3,4,6-tri-O-acetyl-d-galactal, providing safer and more scalable access to galactosamine building blocks.

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVECGMZCTULTIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C(C1O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | glucal | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glucal | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864381 | |

| Record name | 1,5-Anhydro-2-deoxyhex-1-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21193-75-9 | |

| Record name | 1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021193759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for D Galactal and Its Derivatives

Synthesis of d-Galactal from Monosaccharide Precursors

The primary synthetic routes to d-galactal typically originate from readily available monosaccharide precursors, most commonly D-galactose. These pathways involve a series of chemical transformations designed to introduce the characteristic double bond.

Chemical synthesis of d-galactal often commences with D-galactose. A common initial step involves the acetylation of D-galactose to protect its hydroxyl groups, yielding fully acetylated D-galactose. This intermediate is then typically converted into a glycosyl halide, such as 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide. The d-galactal scaffold is subsequently formed through a reductive elimination reaction. This transformation often utilizes reagents like zinc dust in a mixture of diethyl ether and water, followed by treatment with sodium in methanol (B129727).

General reductive elimination reactions for glycal synthesis can involve various reducing agents, including sodium, potassium metal, sodium naphthalide, zinc/silver graphite, aluminum amalgam, SmI₂, potassium graphite, lithium/ammonia, chromium (II), zinc/base, and titanium (III). For instance, a procedure for synthesizing d-galactal from D-galactose involves reacting D-galactose in dichloromethane (B109758) (DCM) with acetic anhydride (B1165640) and a catalytic amount of perchloric acid (HClO₄) at 0°C for 30 minutes.

While chemical synthesis remains prevalent, enzymatic methods for carbohydrate transformations are gaining interest due to their specificity and milder reaction conditions. D-Galactal can be synthesized through enzymatic processes. Although specific enzymatic pathways for the direct synthesis of d-galactal from monosaccharide precursors are less extensively detailed in the provided literature snippets, glycosidases (EC 3.2) are known to catalyze reactions involving galactose derivatives. For example, d-galactal itself can serve as an acceptor substance in glycosidase-mediated coupling reactions, where β-galactosidase can facilitate the addition of glycol or water across its double bond to form corresponding glycosides. This highlights the role of enzymes in manipulating carbohydrate structures, even if the direct enzymatic synthesis of d-galactal from simpler sugars isn't explicitly elaborated upon in the provided context.

Chemical Synthesis Pathways for d-Galactal

Synthetic Strategies for d-Galactal Protection and Deprotection

Protecting groups are indispensable in organic synthesis, allowing for selective manipulation of specific functionalities while masking others. For d-galactal, acetylation and benzylation are common strategies for hydroxyl group protection.

Acetylation is a widely used method for protecting hydroxyl groups on d-galactal, typically leading to derivatives such as 3,4,6-tri-O-acetyl-d-galactal. This process is often carried out using acetic anhydride or acetyl chloride as acylating agents, usually in the presence of a base like pyridine. More reactive nucleophilic catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), can also be employed to enhance reaction efficiency.

Deprotection of acetylated d-galactal derivatives, often referred to as deacetylation, can be achieved through methods like Zemplen deacetylation. This involves treating the acetylated compound with a catalytic amount of sodium methoxide (B1231860) in methanol at room temperature.

Table 1: Common Reagents and Conditions for Acetylation

| Reagent (Acylating Agent) | Catalyst/Base | Solvent | Temperature |

| Acetic anhydride | Perchloric acid | DCM | 0°C |

| Acetic anhydride | Pyridine/DMAP | Various | RT |

| Acetyl chloride | Pyridine | Various | RT |

Benzylation is another crucial protection strategy, offering robust protection of hydroxyl groups. Benzylated d-galactal derivatives, such as 3,4,6-tri-O-benzyl-d-galactal, are frequently utilized intermediates. A standard protocol for benzylation involves treating d-galactal with sodium hydride (NaH) as a base and benzyl (B1604629) bromide (BnBr) as the alkylating agent in anhydrous dimethylformamide (DMF). The reaction is typically initiated at 0°C with the addition of NaH, followed by dropwise addition of BnBr, and then allowed to proceed at room temperature for several hours (e.g., 4 to 36 hours).

Microwave-assisted benzylation has also been developed to significantly reduce reaction times compared to classical heating methods. This two-step procedure involves converting glycals, including d-galactal and its 6-O-TBDMS derivatives, into dibutylstannylene acetal (B89532) or tributyltin ether intermediates. These intermediates are then alkylated with benzyl bromide in the presence of tetrabutylammonium (B224687) bromide (Bu₄NBr). Notably, this method can achieve regioselective benzylation, leaving the 4-hydroxyl group unsubstituted in some cases.

Table 2: Common Reagents and Conditions for Benzylation

| Reagent (Alkylating Agent) | Base | Solvent | Temperature | Notes |

| Benzyl bromide | NaH | Anhydrous DMF | 0°C to RT | Standard protocol, yields perbenzylated product. |

| Benzyl bromide | Bu₄NBr | Toluene/MeCN | 120°C (MW) | Microwave-assisted, can be regioselective (4-OH free). |

Acetylation Protocols for d-Galactal

Advanced Derivatization of the d-Galactal Scaffold

The d-galactal scaffold is highly amenable to advanced derivatization, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. Its 1,2-unsaturated nature makes it a versatile precursor for various transformations, particularly at the C2 and C3 positions.

One significant application of d-galactal is its role as a glycosyl donor in glycosylation reactions, enabling the formation of glycosidic bonds. For instance, the azidophenylselenylation of 3,4,6-tri-O-acetyl-d-galactal provides a straightforward route to 2-nitrogenated glycosides, which are crucial building blocks for galactosamine-containing oligosaccharides. This reaction typically involves trimethylsilyl (B98337) azide (B81097) (TMSN₃), diphenyl diselenide (Ph₂Se₂), and bisacetoxy iodobenzene (B50100) (BAIB) in anhydrous dichloromethane.

The d-galactal scaffold can also undergo reactions with thiols to synthesize 3-thiosugars, demonstrating its utility in introducing sulfur-containing functionalities. Furthermore, palladium-catalyzed reactions have enabled the synthesis of C-glycosides from d-galactal. This includes coupling with arylboronic acids to yield C-1 aryl enones, which can then be stereoselectively reduced to 2-deoxy-β-aryl-C-glycosides. Palladium catalysis has also been utilized for the coupling of glycosyl stannanes with sulfonium (B1226848) salts to generate C-aryl/alkenyl glycals.

The Ferrier rearrangement, a well-established reaction in carbohydrate chemistry, allows for the conversion of glycals into 2,3-unsaturated glycosides. This involves the addition of various nucleophiles (O-, N-, C-, and S-nucleophiles) to peracetylated glycals, promoted by Lewis acids such as triphenylphosphine (B44618) hydrobromide or boron trifluoride diethyl etherate. Additionally, the d-galactal scaffold has been derivatized through stannylene-mediated O3-alkylation with moieties like benzimidazolylmethyl chlorides or quinolylmethyl chloride, leading to derivatives with enhanced binding affinities for biological targets like galectins. The formation of N-ethoxycarbonyl vinyl aziridine (B145994) from d-galactal represents another advanced derivatization pathway, providing access to novel carbohydrate-based structures.

Table 3: Examples of Advanced Derivatization Reactions of d-Galactal

| Reaction Type | Reagents/Conditions | Product Type | Key Features |

| Glycosylation | Various glycosyl acceptors | Glycosides | d-Galactal acts as glycosyl donor. |

| Azidophenylselenylation | TMSN₃, Ph₂Se₂, BAIB | 2-Nitrogenated glycosides | Access to galactosamine building blocks. |

| Thiol Addition | Thiols | 3-Thiosugars | Introduction of sulfur functionalities. |

| C-Glycosylation (Pd-catalyzed) | Arylboronic acids, Pd catalyst | C-1 aryl enones, 2-deoxy-β-aryl-C-glycosides | Formation of C-C bonds at C1. |

| Ferrier Rearrangement | Nucleophiles, Lewis acids (e.g., Ph₃PHBr, BF₃·OEt₂) | 2,3-Unsaturated glycosides | Versatile for O-, N-, C-, S-glycosides. |

| O3-Alkylation (Stannylene-mediated) | Benzimidazolylmethyl chlorides, quinolylmethyl chloride | O3-alkylated d-galactal derivatives | Enhanced biological affinity. |

| Aziridine Formation | Specific reagents (e.g., from tri-O-acetyl-d-glucal) | N-ethoxycarbonyl vinyl aziridine | Novel heterocyclic carbohydrate structures. |

Synthesis of d-Galactal-Derived Aziridines

Glycal-derived activated allylic aziridines are significant synthetic intermediates, particularly for the regio- and stereoselective synthesis of 4-amino-derived-2,3-unsaturated glycosides.

N-Nosyl aziridines derived from d-Galactal have been successfully synthesized and utilized in O-glycosylation processes. These compounds participate in stereospecific, substrate-dependent O-glycosylation, yielding corresponding 4-N-(nosylamino)-2,3-unsaturated-α-O- and β-O-glycosides and disaccharides. A notable advantage of the N-(nosylamino) group is its facile deprotection, which allows for the subsequent formation of 4-amino-2,3-unsaturated-O-glycosides.

Table 1: Comparison of N-Activated Aziridine Synthesis from Glycals

| Aziridine Type | Starting Material | Number of Steps | Overall Yield |

| N-Nosyl Aziridine (1β-Ns) | Tri-O-acetyl-d-glucal | 13 | 3% |

| N-Ethoxycarbonyl Vinyl Aziridine (1β-CO2Et) | Tri-O-acetyl-d-glucal | 5 | 36% |

N-Nosyl Aziridine Synthesis from d-Galactal

Preparation of d-Galactal-Derived Allylic Epoxides

d-Galactal-derived allylic epoxides serve as important glycosyl donors in various synthetic transformations. The stereoselective preparation of diastereoisomeric 6-deoxy-d-allal- and 6-deoxy-d-galactal-derived allyl epoxides has been reported. These epoxides exhibit completely stereoselective, substrate-dependent glycosylation with both O-nucleophiles (such as alcohols and partially protected monosaccharides) and C-nucleophiles (including alkyl lithium compounds and trimethylsilyl cyanide (TMSCN)). Research indicates that the presence of a 6-OR group in the side chain is not essential for dictating the selectivity of these reactions. Furthermore, carba analogs of d-Galactal and d-allal-derived vinyl epoxides have been synthesized, originating from tri-O-acetyl-d-glucal.

Functionalization through Azidophenylselenylation of d-Galactal

Azidophenylselenylation (APS) is a widely utilized nitrogen transfer reaction for preparing galactosamine building blocks from galactals. This method allows for the introduction of two functional groups in a single step. The resulting selenoglycosides are amenable to various protecting group manipulations and can be activated to form both 1,2-cis and 1,2-trans glycosides.

Specifically, the azidophenylselenylation of 3,4,6-tri-O-acetyl-d-galactal provides a direct route to the corresponding 2-nitrogenated glycoside. Traditional batch protocols for this reaction typically involve trimethylsilyl azide (TMSN3), diphenyl diselenide (Ph2Se2), and bisacetoxy iodobenzene (BAIB) in anhydrous dichloromethane (DCM) at low temperatures (ranging from -30°C to -10°C), with reaction times varying between 4 and 16 hours.

To address challenges associated with reproducibility and the handling of potentially explosive and toxic azides in batch processes, a continuous flow chemistry method has been developed. This innovative approach enables the safe, efficient, and reliable azidophenylselenylation of 3,4,6-tri-O-acetyl-d-galactal at room temperature. The flow method significantly reduces side product formation and drastically shortens reaction times, demonstrating the capability to process 5 mmol of galactal in 3 hours, yielding 1.2 mmol/h of product. In the case of tri-O-acetyl-d-galactal, this reaction exhibits complete stereocontrol, exclusively affording the α-galacto isomer with a 70% yield.

Table 2: Azidophenylselenylation of 3,4,6-tri-O-acetyl-d-Galactal

| Parameter | Batch Protocol | Continuous Flow Protocol |

| Reagents | TMSN3, Ph2Se2, BAIB | TMSN3, Ph2Se2, BAIB |

| Solvent | Anhydrous DCM | Anhydrous DCM |

| Temperature | -30°C to -10°C | Room temperature |

| Reaction Time | 4-16 hours (variable) | Significantly reduced (e.g., 5 mmol in 3 hours) |

| Product Yield (α-galacto isomer) | Not specified for batch in this context | 70% |

| Productivity | Not specified | 1.2 mmol/h (for 5 mmol galactal in 3 hours) |

| Side Products | Poor reproducibility | Minimal |

Synthesis of C-3 Substituted d-Galactal Derivatives

The chemistry of 1,2-glycals, including d-Galactal, is well-established, allowing for a wide range of reactions at different carbon positions, including C-3. The design and synthesis of C-3 substituted benzimidazole (B57391) and quinoline (B57606) d-Galactal derivatives have been explored for their potential as ligands for galectins, particularly galectin-8N.

A key synthetic strategy involves the alkylation of d-Galactal with benzimidazolyl- and quinolyl-methyl moieties at the O3 position. This is achieved via stannylene-mediated 3-O-alkylation of d-Galactal with pre-synthesized benzimidazolylmethyl chlorides and quinolylmethyl chloride. Subsequent alkaline hydrolysis of the resulting methyl esters yields the corresponding benzimidazole carboxylates and quinoline carboxylate derivatives. These C-3 substituted d-Galactal derivatives have shown enhanced binding affinities for galectin-8N compared to d-Galactal itself.

Exploration of Phosphono and Phosphate (B84403) d-Galactal Analogues

The synthesis of phosphono and phosphate analogues derived from d-Galactal has been a subject of research, aiming to create compounds with potential biological activities. New 2-phosphono-alpha-D-glycoside derivatives have been synthesized through stereoselective oxa-Michael addition to an enone derived from d-Galactal that already contains a phosphonate (B1237965) group. Tandem acetylation was employed to prevent retro-Michael reactions by trapping unstable enolic intermediates, and the stereochemistry of the addition products was confirmed using NOESY experiments, supported by molecular mechanics (MM) and density functional theory (DFT) calculations.

Chemical Reactivity and Mechanistic Studies of D Galactal

Reactivity Profile of the d-Galactal Double Bond

The double bond in d-Galactal exhibits distinct reactivity, making it susceptible to both ionic and radical addition mechanisms depending on the reaction conditions . Its nature as a glycal, an unsaturated sugar, contributes to its electrophilic character at the anomeric carbon (C-1) and nucleophilic character at C-2, influencing the regioselectivity of additions.

The reactivity of the d-Galactal double bond is significantly influenced by the nature of substituents, particularly at the O-3 position . Studies have shown that the presence of acyl groups, such as acetates, at O-3 sharply lowers the reactivity of the double bond in reactions like chloroazide addition . This deactivating effect is primarily attributed to the inductive electron-withdrawing nature of the acyl groups, which reduces the electron density of the double bond, making it less susceptible to electrophilic attack .

Conversely, benzylated glycals tend to exhibit higher reactivity compared to their acetylated counterparts in certain addition reactions . This difference in reactivity, which can be as much as two orders of magnitude for radical reactions, suggests that the protective groups at various hydroxyl positions play a critical role in modulating the electronic environment of the double bond . However, the influence of substituents at O-4 and O-6 on the double bond reactivity and the chloroazide addition mechanism is considered negligible .

Quantum chemical calculations have been instrumental in elucidating the intricate details of d-Galactal's reactivity and the mechanisms of its reactions . These computational studies, employing methods such as ab initio and MINDO-3 for model structures and whole cyclic molecules in half-chair conformations, provide insights into reaction pathways, transition state energies, and the electronic properties of the olefinic carbon atoms .

Key findings from such calculations confirm that the double bond reactivity and the mechanism of chloroazide addition are predominantly affected by the substituent at O-3 . The inductive effect of the acyl group is identified as the primary factor responsible for its influence, with no evidence of through-space interaction between the acyl and olefin fragments . These computational analyses underscore the importance of electronic effects in governing the reactivity of d-Galactal.

Influence of Substituents on d-Galactal Reactivity

Stereoselective Addition Reactions on d-Galactal

The stereoselective addition to the d-Galactal double bond is a cornerstone in the synthesis of stereochemically defined glycosides and amino sugars, which are vital components of many biologically active molecules . The inherent chirality of d-Galactal often directs the stereochemical outcome of these reactions, leading to the formation of specific diastereomers.

The addition of chloroazide (ClN₃) to the double bond of glycals, including d-Galactal, can proceed via either an ionic or a radical mechanism, with the preferred pathway dependent on experimental conditions . Under UV irradiation, in low-polarity solvents, and in the absence of oxygen, radical addition is favored and typically proceeds with high regio- and stereoselectivity . In contrast, ionic mechanisms tend to dominate in the dark .

Despite the efficiency of the reaction, the direct isolation of azidochloride derivatives from the reaction of chloroazide with glycals like 3,4,6-tri-O-acetyl-d-galactal has proven challenging . Researchers have often converted the crude products into more stable azido-acetate or azido-bromide derivatives for isolation and characterization . The stereochemistry of chloroazide addition is influenced by the O-3 substituent, which can significantly alter the reaction rate and product distribution .

Nucleophilic additions to d-Galactal and its derivatives are crucial for introducing diverse functionalities with controlled stereochemistry. The regioselectivity and stereoselectivity of these reactions are often governed by the ability of the nucleophile to coordinate with specific atoms within the glycal system or its derived intermediates .

For instance, the addition reactions of O-, C-, N-, and S-nucleophiles to d-Galactal-derived vinyl N-mesylaziridines have been extensively studied . The ratio of 1,4-regioselectivity (exclusive syn-1,4-addition) to 1,2-regioselectivity (exclusive anti-1,2-addition) is directly dependent on the nucleophile's ability to coordinate with the nitrogen atom of the aziridine (B145994) . Similarly, in glycal-derived vinyl epoxides, the regioselectivity and stereoselectivity are influenced by the nucleophile's capacity to form a coordination complex with the oxirane oxygen, either through a hydrogen bond or a coordinating cation .

O-nucleophile additions to d-Galactal-derived systems are particularly important for glycosylation reactions, leading to the formation of O-glycosides. Reactions involving alcohols, phenols, and partially protected monosaccharides with d-Galactal-derived N-mesylaziridines and vinyl epoxides have demonstrated high regio- and stereoselectivity .

For example, the addition of O-nucleophiles to d-Galactal-derived N-mesylaziridines has been shown to be completely 1,4-regio- and syn-stereoselective, leading exclusively to the corresponding alkyl α-O- or β-O-glycosides with the same configuration as the starting aziridines . This process is uncatalyzed and directly substrate-dependent, indicating a stereospecific glycosylation .

Similarly, d-Galactal-derived vinyl epoxides have proven to be excellent glycosyl donors in reactions with O-nucleophiles, yielding corresponding 2-unsaturated β-O-glycosides in a completely stereoselective manner via a syn-1,4-addition pathway . The observed syn-stereoselectivity has been rationalized by the coordination of the oxirane oxygen with the nucleophile, either through a hydrogen bond (for alcohols) or a metal cation like Li⁺ (for alkyl lithium compounds) .

An interesting enzymatic example is the addition of glycerol (B35011) to d-Galactal-2-d catalyzed by β-D-galactosidase, which yields 1-deoxyglycerol-1-yl 2-deoxy-β-D-lyxo-hexopyranoside-2(S)-d. Nuclear magnetic resonance (¹H-n.m.r.) analysis revealed that the hydrogen atom introduced at C-2 is trans-related to the aglycon moiety, highlighting the stereospecific nature of this enzyme-catalyzed addition . In contrast, non-enzymatic reactions, such as the acid-catalyzed addition of phenol (B47542) to peracetylated d-Galactal, can result in both trans and cis additions .

Nucleophilic Additions to d-Galactal and its Derivatives

N-Nucleophile Additions to d-Galactal-Derived Systems

The addition of nitrogen-based nucleophiles to d-galactal and its derivatives is a significant area of study, enabling the synthesis of various nitrogen-containing carbohydrate mimetics. One notable reaction involves the addition of sodium azide (B81097) to tri-O-acetyl-d-galactal in the presence of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). In this process, CAN oxidizes the azide anion to an electrophilic azide radical, which then adds exclusively at the C2-position of the glycal's double bond.

Another key transformation is azidophenylselenylation (APS), a widely utilized nitrogen transfer reaction for preparing galactosamine building blocks from galactals. This method introduces two functional groups in a single step, yielding selenoglycosides that are amenable to further protecting group manipulations and can be activated for the synthesis of 1,2-cis and 1,2-trans glycosides.

Studies on d-galactal-derived N-mesylaziridines have explored the regioselectivity and stereoselectivity of N-nucleophile additions. The ratio of 1,4-regioselectivity (exclusive syn-1,4-addition) to 1,2-regioselectivity (exclusive anti-1,2-addition) is directly and strictly dependent on the nucleophile's ability to coordinate with the nitrogen atom of the aziridine ring. Furthermore, Ferrier rearrangement chemistry has been extended to include N-glycosylation, leading to the synthesis of N-glycosyl imidazole (B134444) analogues from d-glycal substrates.

C-Nucleophile Additions to d-Galactal-Derived Systems

Carbon-nucleophile additions to d-galactal-derived systems are crucial for constructing C-glycosides and other carbon-linked carbohydrate mimetics. In the context of the Ferrier rearrangement, C-glycosides can be formed by replacing the typical alcohol nucleophiles with silanes.

Aluminum triflate (Al(OTf)3) has been demonstrated as a catalyst for tandem reactions of 3,4,6-tri-O-acetyl-d-galactal with phenols. Depending on the reaction conditions, this catalysis can selectively lead to the formation of 1-O-aryl-2-deoxy derivatives or chiral bridged benzopyrans, which are C-arylation products. The Oshima–Nozaki coupling reaction, typically applied to enones and aldehydes, has also been utilized in the context of C-linked carbohydrate synthesis, leading to complex C-disaccharides derived from galactal.

S-Nucleophile Additions to d-Galactal-Derived Systems

Sulfur-nucleophile additions to d-galactal derivatives provide access to various sulfur-containing carbohydrate structures, including thiodisaccharides and C-S-bridged glycomimetics. Photoinitiated thiol-ene coupling reactions have proven effective for this purpose, demonstrating high stereoselectivity in the formation of α,β-linked thiodisaccharides when using β-1-thiosugars and 2-acetoxy-d-galactal.

The addition of alkyl thiols to glycals, including d-galactal derivatives, has been achieved through photochemical initiation, yielding 2-S analogues. Additionally, thiols and thiophenols are applicable as nucleophiles in Ferrier-type glycosylation reactions, further expanding the scope of S-nucleophile additions in d-galactal chemistry.

Epoxidation of d-Galactal and Derivatives

Epoxidation of d-galactal and its derivatives is a fundamental reaction that transforms the unsaturated glycal into 1,2-anhydrosugars (epoxides). These 1,2-anhydrosugars are highly valuable synthetic intermediates, serving as building blocks in oligosaccharide synthesis and precursors for various sugar derivatives, including glycosyl sulfides and fluorides, as well as C- or N-glycosides. The epoxidation reactions of d-galactal typically proceed with high yields and excellent selectivity.

In Situ Dimethyldioxirane (DMDO) Epoxidation

Dimethyldioxirane (DMDO) is a highly reactive and selective oxidizing agent frequently employed for the epoxidation of alkenes. A particularly efficient method for the epoxidation of d-galactal derivatives involves the use of DMDO generated in situ. This process typically utilizes Oxone/acetone in a biphasic system (e.g., dichloromethane-aqueous sodium bicarbonate).

For instance, the multi-gram epoxidation of 3,4,6-tri-O-benzyl-d-galactal with in situ generated DMDO has been reported to yield the corresponding 1,2-anhydrosugars in a remarkable 99% yield and with 100% selectivity. The preferred α-face epoxidation of galactal derivatives with DMDO is generally expected due to steric considerations. The mechanism of DMDO-mediated epoxidation involves the cyclic peroxide structure of DMDO acting as an electrophilic oxidizing agent, transferring an oxygen atom to the alkene functionality to form the three-membered epoxide ring.

Ferrier Rearrangement in d-Galactal Chemistry

The Ferrier rearrangement, named after Robert J. Ferrier, is a pivotal organic reaction in carbohydrate chemistry. It involves a nucleophilic substitution reaction coupled with an allylic shift in a glycal, leading to the stereoselective formation of 2,3-unsaturated glycosides. This rearrangement is broadly applied in the synthesis of natural products and biologically active compounds.

The mechanism of the Ferrier rearrangement typically commences with the formation of a delocalized allyloxocarbenium ion intermediate, often facilitated by a Lewis acid such as indium(III) chloride, boron trifluoride, or lithium tetrafluoroborate (B81430). This intermediate is then attacked by a nucleophile at the C1 carbon atom, resulting in the formation of 2,3-unsaturated glycosides with the double bond shifted to the C3-C4 position.

Research indicates that two different intermediates, the allyloxycarbenium ion and the dioxolenium ion, are considered in the Ferrier rearrangement, existing in a thermodynamic equilibrium. However, for acetylated galactal, unlike acetylated glucal, anchimeric assistance by the C3- and C4-acetyl groups is not possible because these groups are cis-oriented.

The reaction of tri-O-acetyl-d-galactal with various alcohols and phenols under Ferrier rearrangement conditions yields glycoside derivatives containing a 2,3-double bond. These reactions often exhibit high stereoselectivity, frequently favoring the formation of α-anomers. For instance, treatment of tri-O-acetyl-d-galactal with diverse alcohols in the presence of lithium tetrafluoroborate in acetonitrile (B52724) furnished alkyl 2,3-unsaturated galactopyranosides in moderate to good yields (50-86%).

An interesting modification is the "oxa-Ferrier rearrangement," which transforms 3,4,6-tri-O-acetyl-d-galactal into α,β-unsaturated δ-lactones. This reaction involves the trapping of the vinylic oxocarbenium intermediate by a chlorite (B76162) ion to form a carbonyl group.

Stereoselective Glycosylation Utilizing D Galactal

d-Galactal as a Glycosyl Donor in Stereoselective Synthesis

d-Galactal (PubChem CID: 2734735) is widely employed as a glycosyl donor due to the inherent reactivity of its enol ether double bond . This unsaturation allows for various addition reactions across the double bond, which, when appropriately catalyzed, can lead to the stereoselective formation of glycosidic linkages . The activation of d-galactal typically involves electrophilic attack on the double bond, generating an oxocarbenium-like intermediate that is then susceptible to nucleophilic attack by an acceptor molecule . This process is central to the Ferrier rearrangement and related glycosylation protocols, enabling the efficient construction of 2-deoxy-β- and α-glycosides . The choice of catalyst and reaction conditions is paramount in dictating the regio- and stereochemical outcome of these glycosylation reactions .

Catalytic Systems for d-Galactal Glycosylation

The stereoselective glycosylation of d-galactal has been successfully achieved through the application of various catalytic systems, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope.

Thiourea-Catalyzed Stereoselective Glycosylation with d-Galactal

Thiourea (B124793) derivatives have emerged as powerful organocatalysts for the stereoselective glycosylation of glycals, including d-galactal. In 2012, Galan, McGarrigle, and co-workers reported that Schreiner's thiourea (N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, PubChem Substance ID: 329768830) effectively catalyzes the α-selective glycosylation of galactals to yield 2-deoxydisaccharides . More recently, thiouracil (2-Thiouracil, PubChem CID: 1269845), a more affordable alternative, has been shown to catalyze these reactions with high α-selectivity and efficiency, even at remarkably low loadings (as low as 0.1 mol%) .

Mechanistic studies suggest that these thiourea catalysts, including thiouracil and Schreiner's thiourea, operate via a Brønsted acid/base catalysis mechanism rather than the previously accepted double hydrogen-bonding activation . This mechanism involves the catalyst acting as a Brønsted acid to activate the alcohol acceptor and promote C–H bond formation at C-2 of the galactal . The α-stereoselectivity observed is consistent with a syn-addition of the nucleophile across the double bond, where the catalyst-alcohol complex favors approach from a specific face of the galactal .

Table 1: Examples of Thiourea-Catalyzed Glycosylation with d-Galactal

| Catalyst | Glycosyl Donor (d-Galactal derivative) | Acceptor | Stereoselectivity (α:β) | Yield (%) | Reference |

| Schreiner's Thiourea | Various d-Galactal derivatives | Alcohols, Monosaccharides | High α-selectivity | Good to Excellent | |

| Thiouracil | Various d-Galactal derivatives | Monosaccharides, Steroids, Amino acids | High α-selectivity | Good to Excellent |

Palladium-Catalyzed Glycosylation with d-Galactal Derivatives

Palladium-catalyzed glycosylation reactions have gained significant attention for their ability to form C- and N-glycosidic linkages with high stereoselectivity under mild conditions . D-Galactal derivatives, particularly 3,4-O-carbonate d-galactal, serve as effective glycosyl donors in these transformations .

One notable application is the palladium-catalyzed one-pot stereoselective synthesis of C-glycosyl amino acids bearing vicinal stereogenic centers . Using 3,4-O-carbonate galactal as a donor and racemic α-nitroester acceptors, excellent dual stereochemical control has been achieved, leading to exclusive β-selectivity at the anomeric center (C1) and high diastereoselectivity at the C7 position . Palladium(II) acetylacetonate (B107027) (Pd(acac)2, PubChem CID: 5486778) has been identified as a superior catalyst for this process compared to other palladium catalysts like PdCl2 or Pd(OAc)2 .

Furthermore, palladium-catalyzed decarboxylative reactions of bicyclic galactals with 2-oxindoles have been developed, providing β-type C-glycosides in high yields and stereoselectivity . The β-stereoselectivity is often attributed to the steric hindrance imposed by the palladium catalyst and its ligands . Palladium catalysis has also been successfully applied to the β-stereoselective synthesis of 2,3-unsaturated N-glycosyl sulfonamides from 3,4-O-carbonate glycals and N-tosyl functionalized amines . The choice of ligand in palladium-catalyzed reactions can significantly influence the anomeric stereochemistry, enabling control over α- or β-glycoside formation .

Table 2: Palladium-Catalyzed Glycosylation with d-Galactal Derivatives

| Catalyst | Glycosyl Donor (d-Galactal derivative) | Acceptor | Glycoside Type | Stereoselectivity | Yield (%) | Reference |

| Pd(acac)2 | 3,4-O-carbonate d-Galactal | α-nitroester | C-Glycosyl Amino Acid | Exclusive β at C1, high dr at C7 | Up to 61% | |

| Pd-catalyst (e.g., with bulky ligand) | Bicyclic Galactals | 2-Oxindoles | C-Glycoside | >90% β-selectivity | >90% | |

| Pd-catalyst (e.g., with Ph3P ligand) | 3,4-O-carbonate Galactal | N-Tosyl amines | N-Glycosyl Sulfonamide | Complete β-selectivity | Good to Excellent |

Organoboron-Catalyzed Glycosylation Utilizing d-Galactal Donors

Organoboron reagents, particularly boronic acids, have been employed in glycosylation reactions, primarily focusing on regioselective transformations. While the direct use of d-galactal as a donor with organoboron catalysts is less extensively documented compared to other systems, the general principle involves the activation of hydroxyl groups on glycosyl acceptors or donors.

In some instances, boronic acids can activate cis-vicinal diols in glycosyl acceptors, enabling regioselective glycosylation. For example, imidazole-containing boronic acids have been shown to catalyze Koenigs–Knorr-type glycosylations, leading to 1,2-trans glycosidic linkages with high regioselectivity. Oxaboraanthracene-derived borinic acid has also been reported as a reactive catalyst for glycosylations, sometimes improving yields and regiocontrol. This highlights the potential for organoboron catalysts to influence both regioselectivity and, indirectly, stereoselectivity by directing the attack to specific hydroxyl groups.

Gold-Catalyzed Glycosylation Reactions of d-Galactal

Gold catalysis has emerged as a powerful tool in carbohydrate chemistry, particularly for the activation of glycals in glycosylation reactions . Both gold(I) and gold(III) catalysts have demonstrated efficacy in promoting the formation of glycosidic bonds from d-galactal.

Gold(I) catalysts, often used in combination with silver triflate (AgOTf, PubChem CID: 76223), enable the direct and α-stereoselective synthesis of deoxyglycosides from glycals . For instance, (triphenylphosphine)gold(I) chloride [(Ph3P)AuCl, PubChem CID: 10874691] with AgOTf has been shown to promote the reaction of perbenzylated galactal with various primary and secondary alcohol nucleophiles in good to excellent yields and high α-selectivity (e.g., >30:1 α:β ratio) . This reaction is mild and tolerant of common protecting groups . Mechanistic investigations suggest that the reaction proceeds via Au(I)-catalyzed hydrofunctionalization of the enol ether glycoside, with the high α-selectivity attributed to a syn-diastereoselective addition across the double bond .

Gold(III) chloride (AuCl3, PubChem CID: 26030) has also been reported to efficiently activate 3,4,6-tri-O-acetyl-D-galactal for Ferrier reactions with various nucleophiles, yielding 2,3-unsaturated derivatives with moderate to good α-selectivity . The stereoselective formation of α-glycosides in some gold(III)-catalyzed reactions is attributed to the anomeric effect.

Table 3: Gold-Catalyzed Glycosylation with d-Galactal

| Catalyst | Glycosyl Donor (d-Galactal derivative) | Acceptor | Stereoselectivity (α:β) | Yield (%) | Reference |

| (Ph3P)AuCl / AgOTf | Perbenzylated d-Galactal | Primary/Secondary Alcohols | High α-selectivity (>30:1) | 65-91% | |

| AuCl3 | 3,4,6-tri-O-acetyl-D-galactal | O-, S-, C-nucleophiles | Moderate to good α-selectivity | Moderate to Good |

Regio- and Stereocontrol in d-Galactal Glycosylation

Achieving precise regio- and stereocontrol is a central challenge and a key objective in d-galactal glycosylation. The inherent reactivity of the glycal system, coupled with the influence of catalysts and protecting groups, dictates the anomeric configuration (α or β) and the position of glycosidic bond formation.

Anomeric Stereocontrol :

α-Selectivity : Thiourea-catalyzed glycosylations of d-galactal predominantly yield α-2-deoxyglycosides, often attributed to a Brønsted acid/base mechanism and a syn-addition pathway . Similarly, gold-catalyzed reactions, particularly with gold(I)/AgOTf systems, consistently show high α-stereoselectivity, which is supported by syn-diastereoselective addition across the enol ether double bond and the anomeric effect .

β-Selectivity : Palladium-catalyzed glycosylations often demonstrate a propensity for β-selectivity, especially in the synthesis of C-glycosyl amino acids and N-glycosyl sulfonamides . This β-preference can be influenced by steric hindrance from the palladium catalyst and its associated ligands, as well as the nature of the protecting groups on the d-galactal donor . For example, 3,4-O-carbonate d-galactal donors have been instrumental in achieving exclusive β-selectivity in certain palladium-catalyzed C-glycosylations .

Regiocontrol : While d-galactal itself is primarily a donor for anomeric bond formation, regiocontrol becomes critical when dealing with polyhydroxylated acceptors or when introducing functionalities at specific positions on the galactal scaffold. Organoboron catalysts, for instance, are known for their ability to promote regioselective glycosylations by activating specific hydroxyl groups on the acceptor molecule, thereby directing the glycosidic linkage to a desired position. The strategic placement of protecting groups on d-galactal derivatives also plays a crucial role in influencing the reactivity of different sites and guiding the regiochemical outcome of subsequent transformations.

Synthesis of α-Selective 2-Deoxyglycosides from d-Galactal

The synthesis of α-selective 2-deoxyglycosides from d-Galactal is a well-explored area, with several methodologies demonstrating high α-anomeric control.

One prominent method involves AlCl3-catalyzed additions of O-nucleophiles to endo-galactals, which occur with high α-stereoselectivity and good yields . For example, 3,4,6-tri-O-benzyl-D-galactal (PubChem CID: 2734741) reacts with O-nucleophiles in the presence of catalytic AlCl3 to exclusively form 2-deoxy-D-galactosides (PubChem CID: 439804) with high α/β ratios (e.g., 8:1 to 9:1) .

Electrophilic glycosylation of triterpene alcohols by d-Galactal acetates in the presence of anhydrous sulfonic acid cation exchange resins and lithium bromide also yields 3-O-2-deoxy-α-D-glycosides stereoselectively .

Glycosylation reactions using d-Galactal as a donor have consistently furnished corresponding 2-deoxygalactosides in good to high yields with excellent α-selectivity . This α-selectivity is commonly observed in galactal reactions and is often attributed to the anomeric effect and the pseudoaxial disposition of the C4-OAc group .

The azidophenylselenylation of 3,4,6-tri-O-acetyl-D-galactal (PubChem CID: 114633) at room temperature, using continuous flow chemistry, also exhibits α-selectivity . This regioselectivity toward 2-azido products is thought to arise from the addition of the azido (B1232118) radical to the glycal double bond, forming an anomeric radical, while the pseudoaxial C4-substituent hinders the β-face, leading to equatorial substituents at C2 .

Furthermore, the use of bifunctional cinchona/thiourea organocatalysts has enabled the direct and α-stereoselective glycosylation of 2-nitrogalactals (e.g., 3,4,6-tri-O-benzyl-2-nitro-D-galactal) with various glycoside acceptors, including primary alcohols, yielding α-products in high yields . The 3D architecture of the catalyst is crucial for achieving this stereocontrol .

Iridium(I)-catalyzed O-glycosylation has also been devised to obtain 2-deoxy-α-O-glycosides from glycals. Reactions carried out with 3,4,6-tri-O-benzyl-D-galactal, an acceptor, [Ir(COD)Cl]2, and AgOTf in dry CH2Cl2 at room temperature for 24 hours have shown α-stereoselectivity .

A novel and highly stereoselective electro-2-deoxyglycosylation method from glycals has been reported, where secondary and tertiary alcohols react with galactal to give glycosides with good yields and exclusive α-selectivity .

Synthesis of β-Selective Glycosides from d-Galactal Derivatives

Achieving β-selectivity in glycosylation reactions from d-Galactal derivatives often requires specific strategies, as α-selectivity is frequently favored.

One approach involves the Michael-type addition of thiolates to 2-nitro-D-galactal derivatives , which can provide 2-deoxy-2-nitro-1-thioglycosides. Both α- and β-anomers can be formed, with thermodynamic reaction control preferentially leading to the β-anomers. The nitro group in these derivatives can assist in anchimeric activation, promoting the formation of mostly β-glycosides under arylsulfenyl chloride/silver triflate (ArSCl/AgOTf) activation . Similarly, the addition of alcohols to 2-nitro-D-galactal under base catalysis conditions can yield 2-deoxy-2-nitrogalactopyranosides in high yields, with weaker bases favoring the formation of corresponding β-galactopyranosides .

A method for preparing β-C-glycosides with high stereoselectivity has been reported through the reaction of 3,4-O-carbonate-D-galactal (PubChem CID: 15309485) and nitroalkanes with Pd(acac)2 and DPPB ligand at room temperature. This method provides single β-C-glycosides in high yields and exhibits broad substrate compatibility .

The glycosylation of alcohols, phenol (B47542), and partially protected monosaccharides with diastereoisomeric d-Galactal-derived N-nosyl aziridines can lead to the corresponding 4-N-(nosylamino)-2,3-unsaturated-β-O-glycosides and disaccharides in a stereospecific, substrate-dependent O-glycosylation process . Specifically, the reaction of a d-Galactal-derived allylic aziridine (B145994) with O-nucleophiles affords 2,3-unsaturated-β-O-glycosides with high to complete β-stereoselectivity .

Furthermore, thiourea-catalyzed glycosylation reactions, particularly those involving perbenzylated galactose phosphate (B84403) with bis-thiourea catalysts, have resulted in β-selective products with good yields . Pyrrylium catalysts have also been explored for β-selective glycosylation of trichloroacetimidate (B1259523) donors, though the selectivity can vary with secondary acceptors .

Applications of D Galactal in Complex Molecule Synthesis

d-Galactal as a Versatile Building Block in Organic Synthesis

d-Galactal (C₆H₁₀O₄) is a cyclic enol ether derivative of D-galactose, characterized by a double bond between C1 and C2 of the pyranose ring. This structural feature, combined with its multiple hydroxyl groups, makes it an exceptionally versatile chiral synthon in organic chemistry. Its utility stems from its ability to participate in a variety of reactions, including:

Glycosylation Reactions: d-Galactal and its derivatives, such as tri-O-acetyl-D-galactal, are frequently used as glycosyl donors for the stereoselective formation of glycosidic bonds. These reactions are crucial for assembling complex oligosaccharides and glycoconjugates.

Addition Reactions to the Double Bond: The C1-C2 double bond can undergo various additions, such as epoxidation, dihydroxylation, and azidonitration, leading to the formation of new stereocenters and functionalized carbohydrate derivatives. For instance, azidophenylselenylation of 3,4,6-tri-O-acetyl-D-galactal provides straightforward access to 2-nitrogenated glycosides, which are important galactosamine building blocks.

Rearrangement Reactions: The Ferrier rearrangement, a notable reaction involving glycals, allows for the conversion of d-Galactal into highly useful 2,3-unsaturated glycosides. This rearrangement involves a catalyzed substitution at C1 accompanied by an allylic rearrangement.

The acetylation of d-Galactal, yielding compounds like 3,4,6-tri-O-acetyl-D-galactal, modifies the reactivity of its hydroxyl groups, enhancing its stability and solubility in organic solvents, and making it suitable for various chemical transformations.

Total Synthesis of Natural Products Incorporating d-Galactal

d-Galactal serves as a crucial starting material in the total synthesis of various complex natural products, leveraging its inherent chirality to establish desired stereochemical configurations.

While specific detailed pathways for the total synthesis of Penaresidin B directly "from" tri-O-acetyl-D-galactal were not found, tri-O-acetyl-D-galactal is recognized as an important building block for the synthesis of complex glycosides and oligosaccharides, which can be integral components of natural products. Penaresidin B itself is a natural product characterized by an azetidine (B1206935) structure. Carbohydrate derivatives, including those derived from glycals, are often employed in the synthesis of such complex structures, where the carbohydrate moiety provides a chiral scaffold.

Specific information regarding the utilization of d-Galactal in the synthesis of Protulactone A was not found in the provided search results.

Utilization of d-Galactal in Protulactone A Synthesis

Synthesis of Glycoconjugates and Analogues

d-Galactal and its derivatives are indispensable in the synthesis of glycoconjugates and their analogues, which are crucial for understanding various biological processes. Glycoconjugates, including glycolipids and glycoproteins, play vital roles in cell signaling and immune response.

Preparation of Complex Glycosides and Oligosaccharides using d-Galactal

d-Galactal is extensively used in the preparation of complex glycosides and oligosaccharides. Its derivatives, particularly acetylated glycals like 3,4,6-tri-O-acetyl-D-galactal, serve as effective glycosyl donors. Key methods and applications include:

Ferrier Rearrangement: This reaction is widely utilized for converting glycals into 2,3-unsaturated glycosides, which are important intermediates for further functionalization.

Stereoselective Glycosylation: d-Galactal can be activated using various catalytic systems, such as thiourea (B124793) derivatives, to achieve stereoselective glycosidic bond formation, leading to 2-deoxy galactosides and other complex oligosaccharides. For example, a rhodium(II)-catalyzed amidoglycosylation of alcohols with O-acetylated glycals (including tri-O-acetyl-D-galactal) has been developed to afford β-O-glycosides with high stereocontrol.

C-Glycoside Synthesis: d-Galactal derivatives are also employed in the stereoselective synthesis of C-glycosides, which are metabolically stable analogues of natural O-glycosides. For instance, 3,4-O-carbonate D-galactal can react with potassium aryl trifluoroborates to yield C-glycosides with good efficiency.

The ability of d-Galactal to facilitate the formation of complex carbohydrates makes it invaluable for researchers exploring cellular interactions and therapeutic targets.

C-Linked Disaccharide Synthesis from d-Galactal Derivatives

The synthesis of C-linked disaccharides, which are hydrolytically stable analogues of natural O-linked disaccharides, has significantly benefited from the use of d-galactal derivatives. C-linked disaccharide derivatives that mimic O-β-D-galactopyranosyl-(1→3)-D-galactopyranosides, found as end groups in biologically important proteoglycans, have been successfully synthesized. These syntheses often utilize intermediates such as isolevoglucosenone (B14891) and β-D-galactopyranosylcarbaldehyde derivatives. Specific d-galactal derivatives, including 4,6-di-O-acetyl-3-C-[(1R)-1,3,4,5,7-penta-O-acetyl-2,6-anhydro-D-glycero-manno-heptitol-1-C-yl]-3-deoxy-D-galactal (3a), 4,6-di-O-benzyl-3-C-[(1R)-2,6-anhydro-1,3,4,5,7-penta-O-benzyl-D-glycero-L-manno-heptitol-1-C-yl]-3-deoxy-D-galactal (3b), and 4,6-O-diacetyl-3-C-[6-O-acetyl-2,3,4-tri-O-(tert-butyl)dimethylsilyl-β-D-galactopyranosyl-methyl]-3-deoxy-D-galactal (3c), have been prepared for this purpose. Compound 3a, for instance, has been identified as a suitable agent for O-glycosidation and the construction of glycoconjugates bearing the β-D-Galp-(1→3)-CH(OH)-D-Galp-O moiety .

Another approach involves the synthesis of (1-1)-linked C-disaccharides, such as bis(β-D-galactopyranosyl)methane. This can be achieved by transforming d-galactal into a vinyl carbanion, followed by reaction with a C1-electrophile to yield a bis[C-(galactal-1-yl)]carbinol derivative. Subsequent steps involve temporary protection of the carbinol hydroxyl group, transformation of the galactal moiety into the galactopyranosyl moiety, deoxygenation of the carbinol, and final deprotection . A more direct method for (1-1)-linked C-disaccharides involves using a C-electrophile and two glycal-1-yl lithium molecules as nucleophiles, which readily provides derivatives with a hydroxyl group at the bridging carbon atom . Furthermore, d-galactal has been utilized in "Ferrier Dimerization" for the synthesis and derivatization of C-disaccharides .

Synthesis of 2-Nitrogenated Glycoside Analogues via d-Galactal

D-Galactal serves as a key precursor for the synthesis of 2-nitrogenated glycoside analogues, which are essential building blocks for various oligosaccharides. A widely employed method is the azidophenylselenylation of 3,4,6-tri-O-acetyl-d-galactal, providing straightforward access to corresponding 2-nitrogenated glycosides, particularly galactosamine building blocks . This reaction introduces two functional groups in a single step, and the resulting selenoglycosides are compatible with a broad range of protecting group manipulations, allowing for the preparation of both 1,2-cis and 1,2-trans glycosides . The azidonitration of tri-O-acetyl-D-galactal also yields 2-azido-1-nitrate addition products (e.g., 53% β-galacto, 22% α-galacto, and 8% α-talo) and N-acetyl-3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosylamine upon hydrolysis, serving as a convenient source of D-galactosamine .

2-Nitroglycals, derived from d-galactal, are versatile intermediates for the stereoselective synthesis of glycosides through Michael-type addition of various nucleophiles, including alcohols, N-, S-, and C-nucleophiles . The nitration of the galactal moiety, typically using nitric acid-acetic acid, followed by base-promoted acetic acid elimination, affords the 2-nitro derivative in a one-pot procedure . For instance, Michael-type addition of alcohols to 2-nitro-D-galactal derivatives provides synthetically useful 2-deoxy-2-nitro-O-glycosides with exclusive α-selectivity . The N-functionalization of glycals at the C2 position, coupled with glycosidic bond formation at C1, is a common strategy for amino sugar synthesis, often achieved using azides and subsequent reduction. For galactal, the addition of azide (B81097) to the double bond preferentially occurs from the equatorial direction due to steric hindrance at the C-4 position .

Development of Carbohydrate Mimics and Glycosidase/Glycosyltransferase Inhibitors from d-Galactal

D-Galactal is a valuable starting material for the development of carbohydrate mimics and inhibitors of enzymes involved in carbohydrate processing, such as glycosidases and glycosyltransferases . These mimics are crucial for studying glycoconjugate biosynthesis and function .

Hybrids of D-galactose with analogues of 1-deoxynojirimycin, prepared from 3,4,6-tri-O-benzyl-2-nitro-D-galactal, have demonstrated glycosidase inhibitory properties . Annulated sugars, including oxa-oxa annulated sugars synthesized from 2-formyl galactal via iodocyclization, have also been found to be potent and selective glycosidase inhibitors .

D-Galactal itself can act as an inhibitor and substrate for β-D-galactosidase from Escherichia coli, though some of its half-chair analogues have shown to be ineffective . Furthermore, d-galactal serves as a promising galactose mimic for the design and optimization of ligands for galectins, a family of carbohydrate-binding proteins. For example, C-3 substituted d-galactal derivatives, including d-galactal-benzimidazole hybrids, have been designed and synthesized as selective ligands for the galectin-8 N-terminal domain . Inhibitors of glycosyltransferases can also be synthesized from non-protected galactal .

Synthesis of Amino Sugars and Aminoglycoside Antibiotics from d-Galactal Derivatives

D-Galactal derivatives are instrumental in the synthesis of various amino sugars and aminoglycoside antibiotics. Amino sugars are sugar molecules where a hydroxyl group is replaced by an amine group, and aminoglycosides are antimicrobial compounds that inhibit bacterial protein synthesis .

A common strategy for synthesizing amino sugars involves N-functionalization of glycals at the C2 position, followed by glycosidic bond formation at C1. This is frequently achieved by introducing an azide moiety at C-2, which is then reduced to the amine. For galactal, the addition of azide to the double bond is regioselective, preferentially occurring from the equatorial direction due to steric hindrance at C-4 . Methods for preparing 2-amino-2-deoxy-D-galactose (D-galactosamine) and 2-amino-2-deoxy-D-talose (D-talosamine) from tri-O-acetyl-D-galactal involve the addition of nitrosyl chloride to the acetylated glycal, conversion of the adduct to an acetylated 2-oximinohexose derivative, and subsequent reduction of the oxime to the amine .

A divergent approach utilizing d-galactal derivatives has led to the synthesis of a novel library of aminoglycoside antibiotics, known as pyranmycins . These pyranmycins exhibit antibacterial activity comparable to clinically used aminoglycoside antibiotics like neomycin against various bacteria, including Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Mycobacterium smegmatis . Pyranmycins are bacteriocidal and may offer new therapeutic options, particularly against tuberculosis .

D-Galactal derivatives are also used in the synthesis of sugar amino acids (SAAs), which are carbohydrate derivatives possessing both amino and carboxylic acid functional groups. These SAAs serve as important multifunctional building blocks and glycomimetics. For instance, novel SAAs similar to the natural galactosaminuronic acid (a component of bacterial Vi-antigens) have been synthesized from 3,4,6-tri-O-acetyl-D-galactal .

Enzymatic Interactions and Biological Relevance of D Galactal

d-Galactal as a Probe for Enzymatic Mechanisms

d-Galactal's ability to form stable intermediates with enzymes makes it an effective probe for studying enzymatic mechanisms. It can serve as a substrate, inhibitor, or inactivator, depending on the enzyme and reaction conditions, thereby shedding light on the intricate details of enzyme-catalyzed reactions .

Interaction with β-Galactosidase

The interaction of d-galactal with β-galactosidase (EC 3.2.1.23) has been extensively studied, providing significant insights into the enzyme's catalytic mechanism and its promiscuity towards various substrates . β-Galactosidase, a retaining glycosyl hydrolase, catalyzes the hydrolysis of β-galactosides through a double displacement mechanism involving a covalent enzyme-substrate intermediate .

d-Galactal was initially considered a competitive inhibitor of β-galactosidase due to its planar shape . However, further studies revealed that d-galactal reacts with the enzyme to form a relatively stable covalent intermediate, specifically a 2-deoxy-galactosyl enzyme intermediate . This intermediate is formed when the catalytic nucleophile, Glu537, reacts with the C1 position of d-galactal, accompanied by a proton addition at the C2 position . The slow dissociation of this complex, releasing 2-deoxygalactose, is a key characteristic of d-galactal's interaction with β-galactosidase . The half-life for the release of 2-deoxy-α-d-galactosyl enzyme intermediate has been reported to be around 10 minutes, which is sufficiently long to allow for structural trapping experiments .

Single-molecule studies have further elucidated the nature of this interaction, demonstrating the stochastic character of inhibitor release and its obedience to first-order kinetics . These experiments have also shown that d-galactal binds to β-galactosidase in a cooperative manner, inducing significant conformational changes in the enzyme .

Kinetic experiments have confirmed that d-galactal is not a classical competitive inhibitor but rather forms a glycosyl-enzyme transition state that decomposes very slowly . The slow binding and release rates of d-galactal (on-rate constant of ~4x10² M⁻¹s⁻¹ and off-rate of ~2x10⁻³ s⁻¹, respectively) make it particularly useful for single-enzyme experiments, as the inactivation of β-galactosidase due to inhibitor binding can be clearly distinguished from substrate turnover times .

The enzyme's specificity for the galactose part of its substrates is high, with the hydroxyls at positions 2, 3, and 4 being particularly crucial for catalysis . However, β-galactosidase exhibits promiscuity for the non-galactose part of the substrate, tolerating various aglycones . In reversion reactions, where high concentrations of d-galactal and glucose are present, the covalent enzyme-d-galactal entity can react with glucose to form new glycosidic bonds .

Table 1 summarizes key kinetic parameters related to d-Galactal's interaction with β-Galactosidase:

| Parameter | Value | Reference(s) |

| Off-rate (dissociation rate) | ~2 x 10⁻³ s⁻¹ | |

| On-rate constant | ~4 x 10² M⁻¹s⁻¹ | |

| Half-life of intermediate | ~10 minutes |

Studies on Enzyme-Substrate/Inhibitor Complexes

Binding and Reactivity with β-Galactocerebrosidase (GALC)

d-Galactal has also been successfully employed to study β-galactocerebrosidase (GALC), an enzyme whose deficiency leads to Krabbe disease, a severe neurodegenerative disorder . GALC is responsible for the degradation of glycosphingolipids, such as galactosylceramide and galactosylsphingosine .

d-Galactal acts as a potent slow-binding inhibitor of GALC, with an inhibition constant (Kᵢ) of 32 ± 1.8 μM . Its ability to form a sufficiently long-lived covalent enzyme-intermediate complex with GALC has allowed for the determination of its crystal structure . This structural snapshot, showing d-galactal covalently attached to the catalytic nucleophile (Glu258 in mouse GALC), provides crucial insights into the catalytic cycle of GALC . The enzyme catalyzes the hydration of the double bond of d-galactal to form 2-deoxygalactose via a 2-deoxygalactosyl–galactocerebrosidase intermediate . Structural analyses have revealed minor conformational changes of Glu258 upon covalent linkage with d-galactal .

Table 2 presents the inhibition constant of d-Galactal for GALC:

| Enzyme | Inhibitor | Kᵢ (μM) | Reference(s) |

| GALC | d-Galactal | 32 ± 1.8 |

d-Galactal Derivatives in Glycoprotein (B1211001) and Glycolipid Research

d-Galactal derivatives are increasingly utilized in glycoprotein and glycolipid research, particularly in the design of ligands that target specific carbohydrate-binding proteins like galectins . Glycoproteins and glycolipids play crucial roles in various biological processes, and their interactions with proteins are often mediated by specific carbohydrate recognition domains .

Design and Synthesis of Galectin-Binding d-Galactal Ligands

Galectins are a family of carbohydrate-binding proteins involved in diverse physiological and pathological functions, including tumor progression, metastasis, immune modulation, and bone remodeling . Galectin-8, in particular, has emerged as a pharmacological target due to its role in cancer and inflammation .

The design and synthesis of d-galactal derivatives have led to the identification of highly selective ligands for the N-terminal domain of galectin-8 (galectin-8N) . For instance, a d-galactal-benzimidazole hybrid has been identified as a selective ligand for galectin-8N, exhibiting a dissociation constant (Kd) of 48 μM and significant selectivity over other galectins, including galectin-3 . This selectivity is attributed to unique interactions within the galectin-8N binding site.

X-ray structural analysis of galectin-8N in complex with these d-galactal derivatives has provided detailed insights into their binding modes . These structures reveal that the O4 and O6 positions of the d-galactal moiety bind to galectin-8N similarly to the corresponding oxygens in d-galactosides . Furthermore, quantum mechanical calculations and molecular dynamics simulations have suggested that orbital overlap between a NH LUMO of Arg45 and electron-rich HOMOs of the olefin and O4 of d-galactal contributes to the high affinity of these ligands for galectin-8N .

These d-galactal-derived ligands represent promising probes for pharmacological investigations of galectin-8N and potential leads for developing potent and selective galectin-8 inhibitors with potential antitumor and anti-inflammatory properties .

Table 3 presents binding data for a d-Galactal-benzimidazole hybrid with galectin-8N:

| Ligand | Target | Kd (μM) | Selectivity over Galectin-3 | Reference(s) |

| d-Galactal-benzimidazole hybrid | Galectin-8N | 48 | 15-fold |

Affinity and Selectivity Studies for Galectin-8N

Research has demonstrated that d-galactal and its derivatives exhibit notable affinity and selectivity for the N-terminal domain of galectin-8 (galectin-8N). Galectin-8 is a carbohydrate-binding protein implicated in critical biological processes such as tumor progression, metastasis, antibacterial autophagy, immune system modulation, and bone remodeling.

Specifically, d-galactal (compound 3) itself showed a five-fold higher binding affinity for galectin-8N compared to methyl β-d-galactopyranoside. Further advancements in ligand design have led to the development of C-3 substituted benzimidazole (B57391) and quinoline (B57606) d-galactal derivatives with enhanced binding properties. A prominent example is a d-galactal-benzimidazole hybrid (referred to as compound 6a), which demonstrated a dissociation constant (Kd) of 48 µM for galectin-8N. This compound also exhibited remarkable selectivity, showing 15-fold greater selectivity over galectin-3 and even higher selectivity over other mammalian galectins, including galectin-1, galectin-4, galectin-7, galectin-8C, galectin-9C, and galectin-9N.

More recent studies have identified a d-galactal-benzimidazole derivative with a phenyl group at C-4 that achieved a Kd of 5 ± 0.5 µM, representing a nine-fold increase in affinity compared to the unsubstituted d-galactal benzimidazole derivative. Additionally, certain phthalazinone-galactals have been developed, with a 4-(p-bromophenyl)phthalazinone derivative showing a Kd of 34 µM for galectin-8N. This derivative demonstrated no binding to galectin-8C, galectin-1, galectin-3, galectin-4N, galectin-7, galectin-9C, or galectin-9N, and over 40-fold selectivity against galectin-4C.

The following table summarizes key affinity and selectivity data for selected d-galactal derivatives:

| Compound | Target | Kd (µM) | Selectivity (vs. Galectin-3) | Other Selectivity Notes | Reference |

| d-Galactal (Compound 3) | Galectin-8N | N/A (5-fold higher affinity than methyl β-d-galactopyranoside) | N/A | ||

| d-Galactal-benzimidazole hybrid (Compound 6a) | Galectin-8N | 48 | 15-fold | Better selectivity over other mammalian galectins | |

| C-4 phenyl-substituted d-galactal-benzimidazole derivative | Galectin-8N | 5 ± 0.5 | N/A | 9-fold higher affinity than unsubstituted derivative | |

| 4-(p-bromophenyl)phthalazinone d-galactal derivative | Galectin-8N | 34 | N/A | No binding to Galectin-8C, -1, -3, -4N, -7, -9C, -9N; >40-fold vs. Galectin-4C |

Structural Analysis of Galectin-d-Galactal Complexes (e.g., X-ray, Molecular Dynamics)

Structural investigations, including X-ray crystallography and molecular dynamics simulations, have provided insights into how d-galactal and its derivatives interact with galectin-8N. X-ray structural analyses of galectin-8N in complex with benzimidazole- and quinoline-galactal derivatives have been performed at resolutions of 1.52 Å and 2.1 Å, respectively. These studies revealed that the O4 and O6 atoms of the d-galactal moiety bind to galectin-8N in a manner similar to the corresponding oxygens in d-galactosides. Specifically, the O4 of d-galactal participates in a hydrogen-bonding network involving amino acid residues Arg45, Arg69, and His65 within the galectin-8N binding site. The hydrophobic α-side of d-galactal also engages in stacking interactions with the surface of Trp86.

Molecular dynamics simulations and quantum mechanical calculations have further elucidated the unique binding mechanism. These computational analyses demonstrated an orbital overlap between a nitrogen-hydrogen (NH) Lowest Unoccupied Molecular Orbital (LUMO) of Arg45 and the electron-rich Highest Occupied Molecular Orbitals (HOMOs) of both the olefin and the O4 of d-galactal. This specific orbital interaction is hypothesized to be a significant contributor to the high affinity observed between d-galactal-derived ligands and galectin-8N. A 1.30 Å resolution X-ray structure of galectin-8N complexed with a 4-(p-bromophenyl)phthalazinone derivative further illustrated the binding mode, showing the phthalazinone moiety stacking with Arg45, and the 4-bromophenyl moiety stacking with Arg59 and Tyr141 of galectin-8N.

Implications for Metabolic Disorders, Cancer, and Inflammation Research

The intricate interactions of d-galactal with galectin-8N carry significant implications for research into metabolic disorders, cancer, and inflammation. Galectin-8 is a key player in various pathological conditions, making selective inhibitors of this protein valuable tools for research and potential therapeutic agents.

Studies have shown that the d-galactal-benzimidazole hybrid can reduce the secretion of pro-inflammatory cytokines, specifically interleukin-6 (IL-6) and interleukin-8 (IL-8), in MDA-MB-231 breast cancer cells in a dose-dependent manner. This finding suggests that d-galactal derivatives could serve as important probes for investigating galectin-8N pharmacology and may represent promising lead compounds for the development of anti-tumor and anti-inflammatory drugs.

Beyond its direct interaction with galectin-8, d-galactal itself is recognized for its potential research roles in the broader contexts of metabolic disorders, cancer, and inflammation. The galectin family, to which galectin-8 belongs, is broadly involved in various diseases, including cancer, atherosclerosis, diabetes, and rheumatoid arthritis. The interplay between chronic inflammation and metabolic disorders is well-established, with both being closely associated with cancer development and progression. Galectins, by modulating immune responses and inflammatory effects on tumor cells, can influence cancer progression, potentially enabling cancer cells to evade immune surveillance and metastasize. Therefore, understanding and targeting galectin-8N interactions with d-galactal derivatives offers a promising avenue for therapeutic intervention in these complex diseases.

Advanced Characterization and Computational Studies of D Galactal

Spectroscopic Elucidation of d-Galactal and its Derivatives

Spectroscopic methods play a pivotal role in the structural characterization of d-galactal and its various derivatives, providing detailed information about their molecular architecture and functional groups.

Mass Spectrometry (MS) Applications in d-Galactal Research

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of d-galactal and its derivatives, as well as for identifying and quantifying compounds in complex mixtures . High-resolution mass spectrometry (HRMS) is particularly valuable for validating the molecular weight and purity of synthesized d-galactal compounds . MS applications in d-galactal research extend to verifying the presence of specific molecular ions and fragments, which can confirm the success of synthetic reactions and provide insights into fragmentation pathways . For example, in the characterization of benzoylated d-galactal derivatives, HRMS can verify molecular ion peaks, such as [M+Na]+ for 3,6-Di-O-benzoyl-D-galactal . Mass spectrometry has also been used in conjunction with NMR and IR spectroscopy for the characterization of various d-galactal derivatives, including those synthesized for medicinal purposes .

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within molecules by measuring the absorption of infrared light . Different bonds within a molecule vibrate at characteristic frequencies, resulting in specific absorption peaks in the IR spectrum . For d-galactal and its derivatives, IR spectroscopy can confirm the presence of hydroxyl (-OH) groups, carbon-carbon double bonds (C=C), and carbonyl (C=O) groups if present in derivatives like acetates or benzoates . For instance, O-H bonds typically show broad bands in the 3200-3600 cm-1 range, while C=O stretches appear as strong, prominent peaks around 1650-1800 cm-1 .

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to identify and quantify compounds by measuring their absorption of light in the ultraviolet and visible regions of the spectrum (typically 100 to 900 nm) . This technique provides insights into electronic transitions within a molecule, which are particularly useful for identifying chromophores and conjugated pi systems . While UV-Vis spectroscopy offers less structural detail than NMR or MS, it is valuable for detecting the presence of conjugated double bonds inherent to the glycal structure of d-galactal or introduced through derivatization . The wavelength of maximal light absorbance (λmax) is a distinguishing feature for identifying functional groups based on their characteristic absorption behavior .

Crystallographic Analysis of d-Galactal and its Complexes